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Compound of Interest

Compound Name: Propionyl bromide

Cat. No.: B1346559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral

characteristics, and reactivity of propionyl bromide and several of its halogenated derivatives.

The information presented is intended to assist researchers in selecting and utilizing these

versatile reagents in organic synthesis, particularly in the development of novel pharmaceutical

and agrochemical compounds.

Physicochemical Properties
The introduction of a halogen atom to the propionyl bromide backbone significantly influences

its physical properties. The position and nature of the halogen affect the compound's boiling

point, density, and refractive index. A summary of these key properties is presented in the table

below.
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Compoun
d

Structure
Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL at
25°C)

Refractiv
e Index
(n20/D)

Propionyl

Bromide

CH₃CH₂C

OBr
C₃H₅BrO 136.98[1] 103-104 1.521 1.455

2-

Bromoprop

ionyl

Bromide

CH₃CHBrC

OBr
C₃H₄Br₂O 215.87

48-50 / 10

mmHg
2.061 1.518

3-

Bromoprop

ionyl

Bromide

BrCH₂CH₂

COBr
C₃H₄Br₂O 215.87[2]

55-57 / 17

mmHg
1.701 1.490

2-

Chloroprop

ionyl

Chloride

CH₃CHClC

OCl
C₃H₄Cl₂O 126.97 109-111 1.308 1.440

3-

Chloroprop

ionyl

Chloride

ClCH₂CH₂

COCl
C₃H₄Cl₂O 126.97[3] 143-145[3] 1.33[3] 1.457[3]

Spectral Data Comparison
Spectroscopic analysis is crucial for the identification and characterization of propionyl
bromide derivatives. The following tables summarize the key spectral data for ¹H NMR, ¹³C

NMR, FT-IR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule.
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Propionyl Bromide ~2.9 (q, 2H), ~1.2 (t, 3H) Data not readily available

2-Bromopropionyl Bromide ~4.6 (q, 1H), ~1.9 (d, 3H) Data not readily available

3-Bromopropionyl Bromide ~3.6 (t, 2H), ~3.4 (t, 2H) Data not readily available

2-Chloropropionyl Chloride ~4.6 (q, 1H), ~1.7 (d, 3H) Data not readily available

3-Chloropropionyl Chloride ~3.8 (t, 2H), ~3.3 (t, 2H)[4] 171.1, 47.9, 39.4[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The most

prominent peak for these compounds is the carbonyl (C=O) stretch.

Compound Key FT-IR Absorptions (cm⁻¹)

Propionyl Bromide C=O Stretch: ~1800

2-Bromopropionyl Bromide C=O Stretch: ~1790

3-Bromopropionyl Bromide C=O Stretch: ~1795

2-Chloropropionyl Chloride C=O Stretch: ~1785[6]

3-Chloropropionyl Chloride C=O Stretch: ~1790[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results

in characteristic isotopic patterns for fragments containing these atoms.
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Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

Propionyl Bromide 136/138[7] 57 (C₃H₅O⁺), 29 (C₂H₅⁺)

2-Bromopropionyl Bromide 214/216/218[8] 135/137 (M-Br)⁺, 57 (C₃H₄O⁺)

3-Bromopropionyl Bromide 214/216/218 135/137 (M-Br)⁺, 55 (C₃H₃O⁺)

2-Chloropropionyl Chloride 126/128/130[9] 91/93 (M-Cl)⁺, 63 (C₃H₄O⁺)

3-Chloropropionyl Chloride 126/128/130[10] 91/93 (M-Cl)⁺, 62 (C₂H₃ClO⁺)

Reactivity Comparison
Propionyl bromide and its derivatives are highly reactive acylating agents.[11] Their reactivity

is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving

group.

General Reactivity Trend: Acyl Bromide > Acyl Chloride

The reactivity is influenced by two main factors:

Inductive Effect: The electron-withdrawing halogen atom increases the partial positive charge

on the carbonyl carbon, making it more susceptible to nucleophilic attack. The closer the

halogen is to the carbonyl group (α-position vs. β-position), the stronger this effect.

Leaving Group Ability: The halide ion of the acyl halide is the leaving group. Bromide is a

better leaving group than chloride due to its larger size and lower basicity.

Based on these principles, a general reactivity order can be proposed:

2-Bromopropionyl Bromide Propionyl Bromide

More Reactive
(Inductive Effect) 2-Chloropropionyl Chloride

More Reactive
(Leaving Group) 3-Chloropropionyl Chloride

More Reactive
(Inductive Effect)

Click to download full resolution via product page

Caption: Relative reactivity of propionyl bromide derivatives.
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Experimental Protocols
Given the reactivity and moisture sensitivity of propionyl bromide derivatives, appropriate

handling and experimental procedures are essential for obtaining accurate characterization

data.[12]

General Handling Procedures
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon)

using standard Schlenk line or glovebox techniques.

Use dry, sealed containers for storage.

All glassware and solvents must be rigorously dried before use.

NMR Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dry NMR tube

Add deuterated solvent

Add sample

Cap and seal

Insert sample
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Acquire spectrum
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Phase correction
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Caption: Workflow for NMR analysis of reactive acyl halides.
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Sample Preparation: In a glovebox or under a stream of inert gas, add approximately 0.5 mL

of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to a dry NMR tube. Add 1-2 drops of the

propionyl bromide derivative to the solvent. Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Pulse Program: Standard single pulse (zg30).

Number of Scans: 8-16.

Relaxation Delay (d1): 1-2 seconds.

Instrument Parameters (¹³C NMR):

Pulse Program: Proton-decoupled (zgpg30).

Number of Scans: 128 or more, depending on concentration.

Relaxation Delay (d1): 2 seconds.

Data Processing: Process the raw data using appropriate software. Reference the spectrum

to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
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Sample Preparation (Neat Liquid)

Data Acquisition

Data Processing

Dry salt plates
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Caption: Workflow for FT-IR analysis of moisture-sensitive liquids.
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Sample Preparation: For liquid samples, the neat liquid can be analyzed between two dry

salt plates (e.g., NaCl or KBr). In a dry environment, place one drop of the liquid onto one

plate and cover with the second plate.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: First, collect a background spectrum of the empty, clean salt plates. Then,

acquire the spectrum of the sample. The instrument software will automatically ratio the

sample spectrum to the background.

Mass Spectrometry (GC-MS with Electron Ionization)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

dry, volatile solvent (e.g., dichloromethane, diethyl ether).

GC Parameters:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher

temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the expected

molecular weight.

Conclusion
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This guide provides a comparative overview of the characterization of propionyl bromide and

its halogenated derivatives. The data presented in the tables and the experimental protocols

offer a valuable resource for researchers working with these reactive and synthetically

important compounds. Understanding the distinct physicochemical and spectral properties of

each derivative is key to their effective application in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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